

Application Notes and Protocols: 1-Bromobut-1-yne as an Alkylating Agent

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Compound of Interest

Compound Name: **1-Bromobut-1-yne**

Cat. No.: **B1609917**

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Abstract

1-Bromobut-1-yne is a valuable and versatile reagent in organic synthesis, primarily utilized as an electrophilic source of the but-1-ynyl group. Its application as an alkylating agent is particularly prominent in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of **1-bromobut-1-yne** in key cross-coupling reactions, including Sonogashira, Negishi, and Copper-Catalyzed couplings, complete with quantitative data to aid in experimental design and optimization.

Physicochemical Properties

A summary of the key physicochemical properties of **1-bromobut-1-yne** is provided in the table below.

Property	Value
Molecular Formula	C ₄ H ₅ Br
Molecular Weight	132.99 g/mol
CAS Number	50405-39-5
Appearance	Colorless to pale yellow liquid
Boiling Point	~104-108 °C
Density	~1.46 g/mL

Applications in Cross-Coupling Reactions

1-Bromobut-1-yne serves as an excellent electrophilic partner in numerous cross-coupling reactions. The electron-withdrawing nature of the bromine atom renders the adjacent sp-hybridized carbon atom susceptible to nucleophilic attack, enabling the formation of new chemical bonds.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. In this context, **1-bromobut-1-yne** acts as the electrophile, coupling with various terminal alkynes to form conjugated diynes.

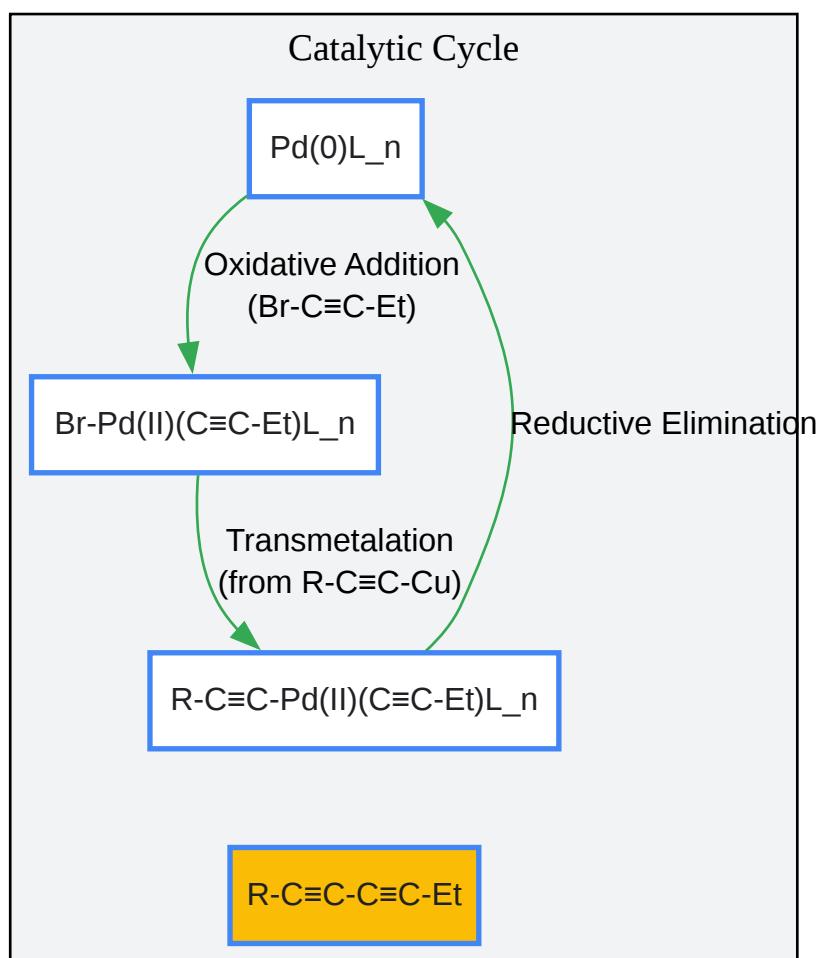
Reaction Scheme: R-C≡CH + Br-C≡C-CH₂CH₃ Pd catalyst, Cu(I) co-catalyst, Base → R-C≡C-C≡C-CH₂CH₃

Table 1: Representative Conditions and Yields for Sonogashira Coupling of **1-Bromobut-1-yne**

Entry	Terminal Alkyne	Pd Catalyst (mol%)	Cu(I) Co-catalyst (mol%)	Base	Solvent	Temperature (°C)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₄ (2)	CuI (5)	Triethylamine	THF	65	95
2	1-Heptyne	PdCl ₂ (PPh ₃) ₂ (3)	CuI (5)	Diisopropylamine	DMF	80	88
3	(Trimethylsilyl)acetylene	Pd(OAc) ₂ (2) / P(t-Bu) ₃ (4)	CuI (4)	Cs ₂ CO ₃	Toluene	100	91

Experimental Protocol: General Procedure for Sonogashira Coupling

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the terminal alkyne (1.2 equivalents), the palladium catalyst, and the copper(I) co-catalyst.
- Add the anhydrous, degassed solvent, followed by the base.
- Stir the mixture at room temperature for 15-30 minutes.
- Add **1-bromobut-1-yne** (1.0 equivalent) dropwise to the reaction mixture.
- Heat the reaction to the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.



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Caption: Sonogashira Coupling Catalytic Cycle.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. **1-Bromobut-1-yne** can be effectively coupled with various organozinc reagents to form C(sp)-C(sp³) and C(sp)-C(sp²) bonds.[1]

Reaction Scheme: R-ZnX + Br-C≡C-CH₂CH₃ Pd or Ni catalyst → R-C≡C-CH₂CH₃

Table 2: Representative Conditions and Yields for Negishi Coupling of **1-Bromobut-1-yne**

Entry	Organozinc Reagent	Catalyst (mol%)	Solvent	Temperatur e (°C)	Yield (%)
1	Phenylzinc chloride	Pd(PPh ₃) ₄ (4)	THF	65	89
2	Isopropylzinc bromide	Ni(acac) ₂ (5) / dppe (5)	DMA	50	82
3	3-Thienylzinc chloride	Pd ₂ (dba) ₃ (2) / XPhos (4)	Dioxane	100	93

Experimental Protocol: General Procedure for Negishi Coupling[2]

- Preparation of the Organozinc Reagent (*in situ*): To a suspension of zinc dust (1.5 equivalents) in anhydrous THF, add a solution of the organic halide (1.1 equivalents). The reaction can be initiated by the addition of a catalytic amount of iodine. Stir the mixture at the appropriate temperature until the formation of the organozinc reagent is complete.
- Coupling Reaction: In a separate flask, add the palladium or nickel catalyst under an inert atmosphere.
- Add a solution of **1-bromobut-1-yne** (1.0 equivalent) in the reaction solvent, followed by the freshly prepared organozinc reagent solution via cannula.
- Heat the reaction mixture to the specified temperature and monitor by TLC or GC.
- Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Caption: Experimental Workflow for Negishi Coupling.

Copper-Catalyzed Cross-Coupling with Amines (Ullmann-type Reaction)

1-Bromobut-1-yne can also undergo copper-catalyzed coupling with various amines to form ynamines. These reactions are valuable for the synthesis of nitrogen-containing compounds.

Reaction Scheme: $R^1R^2NH + Br-C\equiv C-CH_2CH_3 \xrightarrow{Cu(I) \text{ catalyst, Base}} R^1R^2N-C\equiv C-CH_2CH_3$

Table 3: Representative Conditions and Yields for Copper-Catalyzed Amination of **1-Bromobut-1-yne**[3]

Entry	Amine	Cu(I) Catalyst (mol%)	Base	Solvent	Temperature (°C)	Yield (%)
1	Morpholine	CuI (10)	K ₂ CO ₃	DMSO	110	85
2	Piperidine	Cu ₂ O (5)	Cs ₂ CO ₃	NMP	120	90
3	Aniline	Cu(acac) ₂ (10)	K ₃ PO ₄	Toluene	100	75

Experimental Protocol: General Procedure for Copper-Catalyzed Amination[3]

- To a sealable reaction tube, add the copper(I) catalyst, the base, and the amine (1.5 equivalents).
- Add the solvent and then **1-bromobut-1-yne** (1.0 equivalent).
- Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
- Monitor the reaction by TLC or GC.
- Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Safety Precautions

1-Bromobut-1-yne is a reactive and potentially hazardous chemical. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) for detailed safety information.

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